Ethidium monoazide is a fluorescent photoafinity label nucleic acid stain that binds covalently to nucleic acids both in solution and in cells that have compromised membranes after photolysis. Ethidium monoazide bromide is relatively impermeant to live cells, it selectively labels DNA in dead cells in a mixed population of live and dead cells. The fluorescence of ethidium monoazide is weak, but the intensity increases ~15-fold upon binding to DNA with excitation/emission maxima of ~504/600 nm.
Mechanism of Action
EMA's ability to differentiate between viable and non-viable cells relies on its membrane permeability and DNA-binding properties. [] Only cells with compromised membranes, indicative of non-viability, allow EMA entry. Once inside these cells, EMA intercalates into their DNA. Subsequent exposure to visible light activates EMA, resulting in covalent cross-linking of the dye to DNA. This cross-linking renders the DNA inaccessible for PCR amplification. Viable cells, with intact membranes, exclude EMA, preserving their DNA for amplification.
Physical and Chemical Properties Analysis
Safety and Hazards
Ethidium monoazide bromide (EMA) is recognized for its potential toxicity and mutagenicity, similar to its parent compound, ethidium bromide. [, ] While not specifically mentioned in the provided literature focusing on its applications, these potential hazards necessitate careful handling and disposal. Appropriate safety precautions, such as personal protective equipment and adherence to established laboratory protocols, are crucial when working with EMA.
Viability PCR (v-PCR):
Detecting viable pathogens in food and water: EMA-PCR effectively distinguishes between viable and non-viable foodborne pathogens like Escherichia coli O157:H7 [, , , , ] and Legionella pneumophila [, ] in various matrices including milk, water, and aerosol samples. This capability proves crucial for accurate risk assessment and implementing appropriate control measures.
Monitoring disinfection efficacy: EMA-PCR can monitor the effectiveness of disinfection methods by quantifying only viable target organisms, providing a more realistic picture of disinfection success. [, ]
Analyzing complex microbial communities: EMA-PCR facilitates the study of viable bacterial populations in complex matrices like biofilms, [] drinking water, [] and sulfur blocks [] by excluding DNA from dead cells, which could otherwise confound the results.
Applications
Investigating bacterial predation dynamics: EMA-qPCR helps study predator-prey interactions in bacterial communities by specifically quantifying viable predator cells. []
Analyzing cellular stress responses: EMA combined with flow cytometry can assess cell viability and vitality using various dyes and probes, providing insights into cellular responses to stress. []
Future Directions
Improving EMA efficacy in challenging matrices: Further research is needed to optimize EMA treatment protocols for complex sample types, like biofilms, where its effectiveness may be compromised. []
Expanding EMA applications in other fields: The use of EMA in combination with other techniques, such as next-generation sequencing, holds potential for comprehensive viability analysis of complex microbial communities. [, ]
Related Compounds
Propidium Monoazide Bromide (PMA)
Compound Description: Propidium monoazide bromide (PMA) is a photoreactive DNA-intercalating dye. Upon photoactivation, it binds to DNA and prevents its amplification by PCR. Like EMA, PMA is often used in viability PCR (vPCR) to differentiate between viable and non-viable cells. [, ]
Ethidium Bromide (EtBr)
Compound Description: Ethidium bromide (EtBr) is a fluorescent dye that intercalates between DNA base pairs. This property allows it to be widely used as a nucleic acid stain in molecular biology laboratories. []
Relevance: Ethidium bromide is structurally very similar to Ethidium monoazide bromide, with the key difference being the presence of the azide group in EMA. The azide group is responsible for EMA's photoreactivity, which allows it to be used in viability PCR. While EtBr also binds DNA, it lacks the azide group and does not exhibit the same photoreactivity as EMA. []
SYTOX® Red Dead Cell Stain
Compound Description: SYTOX® Red Dead Cell Stain is a high-affinity nucleic acid stain that only enters cells with damaged membranes. Upon binding nucleic acids, it exhibits a significant increase in fluorescence, making it useful for identifying dead cells in flow cytometry. []
Relevance: Unlike Ethidium monoazide bromide, which requires a photoactivation step, SYTOX® Red directly indicates membrane integrity and does not necessitate modification of DNA. While both can be used to distinguish between live and dead cells, SYTOX® Red offers a simpler workflow for applications like flow cytometry. []
Calcein Violet, AM
Compound Description: Calcein Violet, AM is a cell-permeable dye used to assess cell viability. It relies on intracellular esterase activity to cleave the acetoxymethyl ester (AM) group, trapping the fluorescent form of the dye within live cells. []
Relevance: Calcein Violet, AM provides a complementary approach to Ethidium monoazide bromide for viability assessment. While EMA differentiates based on membrane integrity and DNA modification, Calcein Violet, AM relies on active cellular processes. Combining both dyes can offer a more comprehensive understanding of cell viability and distinguish between live, damaged, and dead populations. []
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